
Ethyl 4-methoxyphenyl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methoxyphenyl methylphosphonate is an organophosphorus compound with the molecular formula C10H15O4P It is a phosphonate ester, which means it contains a phosphorus atom bonded to an oxygen atom and an organic group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxyphenyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with methylphosphonic dichloride in the presence of a base, followed by esterification with ethanol. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-methoxyphenyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-methoxyphenyl methylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a bioisostere for phosphate groups.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of ethyl 4-methoxyphenyl methylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The phosphonate group mimics the phosphate group, allowing it to interact with phosphate-binding proteins and enzymes .
Comparación Con Compuestos Similares
Ethyl 4-methoxyphenyl methylphosphonate can be compared with other similar compounds, such as:
- Mthis compound
- Ethyl phenyl methylphosphonate
- Ethyl 4-hydroxyphenyl methylphosphonate
Uniqueness
The presence of the 4-methoxy group in this compound imparts unique electronic and steric properties, making it distinct from other phosphonates. This modification can influence its reactivity, binding affinity, and overall biological activity .
Propiedades
Número CAS |
64981-30-2 |
|---|---|
Fórmula molecular |
C10H15O4P |
Peso molecular |
230.20 g/mol |
Nombre IUPAC |
1-[ethoxy(methyl)phosphoryl]oxy-4-methoxybenzene |
InChI |
InChI=1S/C10H15O4P/c1-4-13-15(3,11)14-10-7-5-9(12-2)6-8-10/h5-8H,4H2,1-3H3 |
Clave InChI |
KZHYLTJXHCHARW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C)OC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


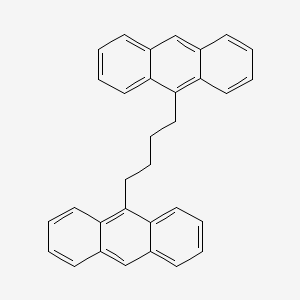
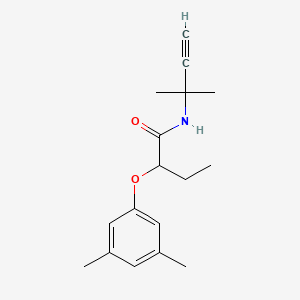
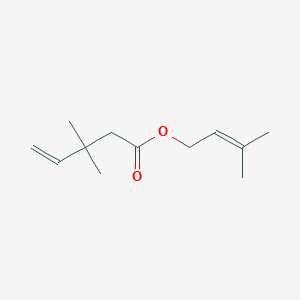


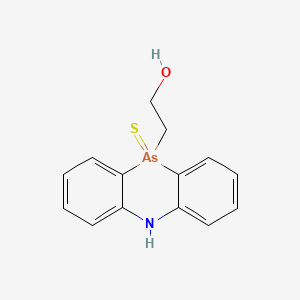

![3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one](/img/structure/B14491352.png)
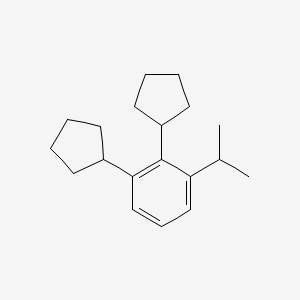

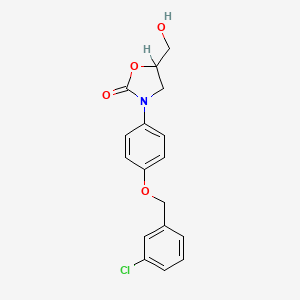
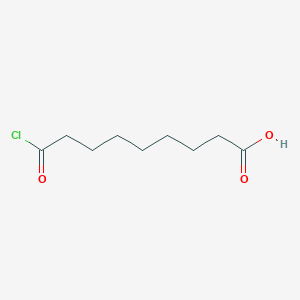
![3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid](/img/structure/B14491397.png)
![2-Methyl-10-{[4-(pyren-1-YL)butanoyl]oxy}decanoic acid](/img/structure/B14491404.png)
